molecular formula C13H18N4O2 B12270213 [4-(Hydroxymethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl]methanol

[4-(Hydroxymethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl]methanol

Cat. No.: B12270213
M. Wt: 262.31 g/mol
InChI Key: LRMLSMQXEVBDDZ-UHFFFAOYSA-N
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Description

[4-(Hydroxymethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl]methanol is a complex organic compound that features a unique structure combining a pyrazolo[1,5-a]pyrimidine ring with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl]methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the pyrrolidine ring through cyclization reactions. The hydroxymethyl groups are then introduced via selective hydroxylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Types of Reactions:

    Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form various alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated derivatives or other functionalized products.

Scientific Research Applications

[4-(Hydroxymethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of [4-(Hydroxymethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

    [4-(Hydroxymethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl]methanol: shares similarities with other pyrazolo[1,5-a]pyrimidine derivatives and pyrrolidine-containing compounds.

Uniqueness:

  • The unique combination of the pyrazolo[1,5-a]pyrimidine ring and the pyrrolidine moiety, along with the presence of hydroxymethyl groups, distinguishes this compound from others. Its specific structure imparts unique chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

[4-(hydroxymethyl)-1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C13H18N4O2/c1-9-4-13(17-12(15-9)2-3-14-17)16-5-10(7-18)11(6-16)8-19/h2-4,10-11,18-19H,5-8H2,1H3

InChI Key

LRMLSMQXEVBDDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CC(C(C3)CO)CO

Origin of Product

United States

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